molecular formula C18H19N5O2S B2521103 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 880804-37-5

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B2521103
CAS No.: 880804-37-5
M. Wt: 369.44
InChI Key: XCLVFBFCWOIHPN-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a triazole ring substituted with a sulfanyl group and an acetamide moiety. Its structure includes a 4-amino group at position 4 of the triazole ring, a 4-methoxyphenyl substituent at position 5, and a 4-methylphenyl group attached to the acetamide nitrogen. These substituents influence its physicochemical properties and biological interactions. The methoxy group enhances lipophilicity, while the amino group may contribute to hydrogen bonding and solubility . Although direct synthesis data for this compound are absent in the provided evidence, analogous derivatives are synthesized via nucleophilic substitution of α-chloroacetamides with triazole-thiol intermediates under alkaline conditions, typically using ethanol/water mixtures for crystallization .

Properties

IUPAC Name

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-12-3-7-14(8-4-12)20-16(24)11-26-18-22-21-17(23(18)19)13-5-9-15(25-2)10-6-13/h3-10H,11,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLVFBFCWOIHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article reviews the biological activities associated with this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

PropertyValue
Chemical Formula C₁₁H₁₂N₄O₃S
Molecular Weight 280.31 g/mol
IUPAC Name This compound
CAS Number 840484-12-0
Appearance Powder

The biological activity of this compound is primarily attributed to the presence of the triazole ring and the sulfanyl group. Triazoles interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, compounds with similar structures have been shown to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases .

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis and interference with nucleic acid metabolism .

Antioxidant Activity

Antioxidant assays indicate that this compound may possess free radical scavenging properties. The presence of methoxy and amino groups enhances its ability to donate electrons, thereby neutralizing reactive oxygen species (ROS) .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as urease and AChE. Inhibition of urease can be particularly beneficial in treating conditions like urinary tract infections where urease-producing bacteria are involved .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several triazole derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
  • Neuroprotective Effects : In a neuropharmacological study, the compound was tested for its ability to protect neuronal cells from oxidative stress-induced apoptosis. Results indicated significant neuroprotection at certain concentrations, suggesting potential therapeutic applications in neurodegenerative disorders .
  • Urease Inhibition : A comparative analysis of various acetamide derivatives showed that this compound exhibited superior urease inhibition compared to other tested compounds, highlighting its potential role in treating infections caused by urease-producing pathogens .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogues and their properties are summarized below:

Compound Name/ID Substituents (Triazole Positions 4/5, Acetamide N-Aryl) Melting Point (°C) Yield (%) Key Features/Activity References
Target Compound 4-amino/5-(4-methoxyphenyl); N-(4-methylphenyl) N/A N/A Hypothesized anti-inflammatory/antimicrobial potential due to methoxy and amino groups
6c () 4-allyl/5-(pyridin-2-yl); N-acetamide 174–176 83 High yield; pyridinyl enhances π-π stacking
KA3 () 4-(substituted aryl carbamoyl)/5-(pyridin-4-yl) N/A N/A Antimicrobial activity (MIC < 25 µg/mL) against E. coli and S. aureus
VUAA-1 () 4-ethyl/5-(pyridin-3-yl); N-(4-ethylphenyl) N/A N/A Orco ion channel agonist in insects; pyridinyl critical for receptor binding
Leader Compound () 4-amino/5-(2-pyridinyl); N-(3-methylphenyl) N/A N/A 1.28× anti-inflammatory activity of diclofenac; COX-2 inhibition
2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)... () 4-(4-chlorophenyl)/5-(4-methoxyphenyl); N-(3-methylphenyl) N/A N/A Chloro substituent increases electronegativity; ChemSpider ID: 499101-52-9

Key Observations:

  • Methoxy Groups (Target Compound): Improve membrane permeability due to lipophilicity . Pyridinyl Moieties (VUAA-1, KA3): Enhance receptor binding via π-π interactions or coordination with metal ions .
  • Amino Group (Target Compound): Likely improves solubility and hydrogen-bonding capacity compared to allyl or ethyl substituents in analogues .

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